molecular formula BaH3O4P B080940 Barium phosphate CAS No. 13847-18-2

Barium phosphate

Cat. No.: B080940
CAS No.: 13847-18-2
M. Wt: 235.32 g/mol
InChI Key: OCAYIKGFPQXMPN-UHFFFAOYSA-N
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Description

Barium phosphate is an inorganic compound with the chemical formula Ba₃(PO₄)₂. It is a white crystalline solid that is sparingly soluble in water. This compound is known for its role in various applications, including ceramics, phosphors for luminescent devices, and certain dental cements .

Synthetic Routes and Reaction Conditions:

    Reaction with Barium Carbonate and Metaphosphoric Acid: [ \text{BaCO}_3 + 2\text{HPO}_3 \rightarrow \text{Ba(PO}_3)_2 + \text{CO}_2 + \text{H}_2\text{O} ]

    Reaction with Barium Chloride and Sodium Metaphosphate: [ \text{BaCl}_2 + 2\text{NaPO}_3 \rightarrow \text{Ba(PO}_3)_2 + 2\text{NaCl} ]

    Reaction with Barium Hydroxide and Phosphoric Acid: [ \text{Ba(OH)}_2 + \text{H}_3\text{PO}_4 \rightarrow \text{Ba(PO}_3)_2 + \text{H}_2\text{O} ]

Industrial Production Methods: this compound is typically produced through precipitation reactions involving soluble barium salts and phosphate sources under controlled conditions .

Types of Reactions:

    Precipitation Reactions: this compound can be formed through precipitation reactions, such as the reaction between barium chloride and sodium sulfate: [ \text{Ba}^{2+}(\text{aq}) + \text{SO}_4^{2-}(\text{aq}) \rightarrow \text{BaSO}_4(\text{s}) ]

Common Reagents and Conditions:

    Reagents: Barium chloride, sodium metaphosphate, metaphosphoric acid, barium carbonate, phosphoric acid.

    Conditions: Typically involves aqueous solutions and controlled temperatures.

Major Products:

Scientific Research Applications

Comparison with Similar Compounds

    Calcium Phosphate (Ca₃(PO₄)₂): Similar in structure but contains calcium instead of barium.

    Strontium Phosphate (Sr₃(PO₄)₂): Contains strontium instead of barium.

    Magnesium Phosphate (Mg₃(PO₄)₂): Contains magnesium instead of barium.

Uniqueness: Barium phosphate is unique due to its specific applications in micro-CT imaging and its role in wastewater treatment. Its high refractive index and thermal expansion coefficient make it particularly valuable in the production of special glasses and ceramics .

Properties

CAS No.

13847-18-2

Molecular Formula

BaH3O4P

Molecular Weight

235.32 g/mol

IUPAC Name

barium(2+);diphosphate

InChI

InChI=1S/Ba.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4)

InChI Key

OCAYIKGFPQXMPN-UHFFFAOYSA-N

SMILES

[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Ba+2].[Ba+2].[Ba+2]

Canonical SMILES

OP(=O)(O)O.[Ba]

13517-08-3
13847-18-2

Pictograms

Irritant

Related CAS

13466-20-1
10048-98-3
13517-08-3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The composition was calcined at 1000° C. for about 3 hours to obtain 15.5 g of black product (Ba:77%). The crushed black product and 10.0 g of barium carbonate were dissolved in pure phosphoric acid to obtain 315 g of barium salt-phosphoric acid mixture (H3PO4 :50%; Ba:6.00%). A 205.0 g sample of the barium salt-phosphoric acid mixture was added to 1000 g of the extracted phosphoric acid of Example 1 to treat it under the same conditions. The product was treated with the powdery active carbon to obtain substantially the same results of Example 1.
Quantity
10 g
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Synthesis routes and methods II

Procedure details

Barium phosphate was prepared by the following procedure. Barium hydroxide monohydrate (5.0 g, 26.4 mmoles) was dissolved in 3000 ml of distilled water and allowed to stir for one hour. Phosphoric acid (2.0 g of 85%w phosphoric, containing 17.6 mmoles of the acid) was diluted with 100 ml of distilled water and added dropwise to the barium hydroxide solution over an eight minute period. A milky white suspension formed and remained as the suspension was stirred for four hours. The suspension was filtered through a Buchner funnel to recover solid which was washed with 1200 ml of distilled water and filtered to dryness. The solid was placed in a vacuum oven at 120° C. and 20mm of mercury for several hours to effect more complete dryness. The white solid was analyzed by X-ray powder diffraction and found to contain Ba3 (PO4)2 as the only crystalline product.
Quantity
5 g
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reactant
Reaction Step One
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3000 mL
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solvent
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reactant
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[Compound]
Name
acid
Quantity
17.6 mmol
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reactant
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0 (± 1) mol
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reactant
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Quantity
100 mL
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solvent
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Synthesis routes and methods III

Procedure details

Barium phosphate was prepared by the following procedure. Barium hydroxide monohydrate (15.0 g, 79.2 mmoles) was dissolved in 1500 ml of distilled water under stirring for one hour. Phosphoric acid (6.1 grams of 85%w phosphoric acid, containing 52.8 mmoles of the acid) was diluted with 100 ml of distilled water and the dilute acid solution was then added dropwise to the barium hydroxide solution over an eight minute period. A milky white suspension formed and remained. The suspension was stirred for two hours and then filtered through a Buchner funnel, washed with 600 ml of distilled water, and filtered to dryness. The precipitate was placed in a vacuum oven at 120° C. at a pressure of 20 mm mercury for several hours to effect more complete dryness. The white solid was analyzed by X-ray powder diffraction and found to contain Ba3 (PO4)2 as the only crystalline product.
Quantity
15 g
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reactant
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Quantity
1500 mL
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solvent
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0 (± 1) mol
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reactant
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6.1 g
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reactant
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[Compound]
Name
acid
Quantity
52.8 mmol
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reactant
Reaction Step Two
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0 (± 1) mol
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reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

Barium phosphate was prepared by the following procedure. Barium hydroxide monohydrate (45.0 g, 237.6 mmoles) was dissolved in 3000 ml of distilled water and stirred for two hours. Phosphoric acid (18.3 g of 85%w phosphoric acid, containing 158.5 mmoles of acid) was added dropwise to the barium hydroxide solution over a seven minute period. A milky white suspension formed and remained as the suspension was stirred for one hour. The mixture was then filtered through a Buchner funnel to recover a solid which was washed with 400 ml of distilled water and filtered to dryness. The solid was placed in a vacuum oven at 120° C. and 20mm of mercury for several hours to effect more complete dryness. The white solid product was analyzed by X-ray powder diffraction and found to contain Ba3 (PO4)2 as the major crystalline product, with much smaller amounts of crystalline BaHPO4 and Ba5 (OH)(PO4)3 also present.
Quantity
45 g
Type
reactant
Reaction Step One
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Quantity
3000 mL
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solvent
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18.3 g
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reactant
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0 (± 1) mol
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reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

Barium phosphate was prepared by the following procedure. Barium hydroxide (31.23 grams of Ba(OH)2 8H2O, 0.099 moles) was dissolved in 500 grams of deionized water and added to a 1 liter reaction flask fitted with a magnetic stirring bar, reflux condensor and dropping funnel. The hazy solution was heated to 68° C., and treated dropwise over a 30 minute period with a solution of 7.61 grams of 85%w phosphoric acid (0.066 moles of acid) in 50 grams of deionized water. The resulting milky white mixture was heated further at 80° C. for an additional two hours, then cooled to 25° C. and filtered using a medium porosity glass filter. The white filter cake was washed several times with deionized water until the wash was approximately neutral pH. The solid was dried under vacuum (80mm Hg) at 80° C. for 24 hours. Analysis of the product showed 63 %w Ba and 8.9 %w P (theoretical for Ba3 (PO4)2 is 68.4% Ba and 10.3 %w P), with the remainder presumably water.
Quantity
31.23 g
Type
reactant
Reaction Step One
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Quantity
500 g
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solvent
Reaction Step One
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7.61 g
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reactant
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Quantity
50 g
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solvent
Reaction Step Two

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